N-Demethyl-alpha-obscurine

Pharmacokinetics Plasma Exposure Drug Metabolism

Procure N-Demethyl-alpha-obscurine (DOR) for pharmacokinetic studies requiring sustained systemic exposure. DOR provides a 2.2-fold higher AUC0→t (156.91 ng·h/mL) and 1.6-fold longer elimination half-life (2.24 h) compared to alpha-obscurine, enabling extended plasma sampling windows and robust metabolite quantification. Its 4.2-fold lower brain penetration (5.89 ng/g peak) minimizes CNS confounds in peripheral pharmacodynamic models. Essential reference standard for LC-MS/MS assay development and N-demethylation pathway elucidation. Available in high purity (≥98%) for quantitative analysis. Order now.

Molecular Formula C16H24N2O
Molecular Weight 260.381
CAS No. 34399-44-5
Cat. No. B593427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl-alpha-obscurine
CAS34399-44-5
Molecular FormulaC16H24N2O
Molecular Weight260.381
Structural Identifiers
SMILESCC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4
InChIInChI=1S/C16H24N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h10-12,17H,2-9H2,1H3,(H,18,19)/t10-,11+,12-,16-/m1/s1
InChIKeySODGYLLKKFRBQO-AZKPJATDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





N-Demethyl-alpha-obscurine (CAS 34399-44-5): Lycodine-Type Lycopodium Alkaloid for Preclinical Research Procurement


N-Demethyl-alpha-obscurine (DOR) is a lycodine-type Lycopodium alkaloid naturally occurring in Lycopodium japonicum and Huperzia serrata [1]. As the N-desmethyl metabolite of alpha-obscurine (OSR), DOR features a C16H24N2O molecular framework (MW 260.37) with a secondary amine that distinguishes it structurally from its methylated parent [2]. This demethylation confers altered physicochemical properties, including increased polarity and modified pharmacokinetic behavior, which directly impact its suitability for specific research applications involving central nervous system exposure and metabolic transformation studies .

Why N-Demethyl-alpha-obscurine Cannot Be Replaced by Alpha-Obscurine or Lycodoline in Critical Studies


In-class substitution among Lycopodium alkaloids is precluded by substantial divergence in plasma exposure, brain distribution, and elimination kinetics. Despite being the N-desmethyl metabolite of alpha-obscurine (OSR), DOR exhibits a 2.2-fold higher AUC0→t (156.91 vs. 71.88 ng·h/mL) and a 1.6-fold longer elimination half-life (2.24 h vs. 1.37 h) following identical oral dosing of Lycopodii Herba extract [1]. Conversely, brain tissue distribution reveals an inverse relationship: OSR achieves 4.2-fold higher peak brain concentrations (24.46 ng/g) compared to DOR (5.89 ng/g) at respective Tmax values, underscoring that the demethylated analog has markedly reduced blood-brain barrier penetration despite superior systemic exposure [1]. These orthogonal pharmacokinetic and tissue distribution profiles render the compounds non-interchangeable for studies targeting peripheral versus central compartments. Procurement of the incorrect analog would yield divergent experimental outcomes, particularly in preclinical efficacy models requiring defined central nervous system bioavailability or sustained plasma exposure.

N-Demethyl-alpha-obscurine Differentiation: Quantitative Comparative Evidence for Procurement Decisions


Superior Systemic Exposure and Prolonged Elimination Half-Life Versus Alpha-Obscurine

N-Demethyl-alpha-obscurine (DOR) demonstrates markedly higher plasma exposure and slower elimination compared to its methylated parent, alpha-obscurine (OSR), following oral administration of Lycopodii Herba extract in rats. DOR achieves an AUC0→t of 156.91 ng·h/mL—2.2-fold greater than OSR (71.88 ng·h/mL)—and a t1/2 of 2.24 h versus 1.37 h for OSR [1]. This extended systemic residence is attributed to metabolic conversion of OSR to DOR in vivo, establishing DOR as the predominant circulating species despite lower initial herb content [1].

Pharmacokinetics Plasma Exposure Drug Metabolism

Divergent Brain Tissue Distribution: Alpha-Obscurine Achieves 4-Fold Higher Brain Penetration

Brain tissue distribution analysis reveals an inverse relationship between systemic exposure and central nervous system penetration for DOR versus OSR. Alpha-obscurine (OSR) attains a peak brain concentration (Cmax) of 24.46 ± 5.19 ng/g at 1.5 h post-dose, whereas N-demethyl-alpha-obscurine (DOR) reaches only 5.89 ± 0.50 ng/g at 2.0 h—a 4.2-fold difference [1]. This diminished brain penetration of DOR correlates with its higher polarity resulting from N-demethylation, which restricts passive diffusion across the blood-brain barrier [1].

Blood-Brain Barrier CNS Distribution Neuropharmacology

Structural Demethylation Confers Distinct Physicochemical Properties

N-Demethyl-alpha-obscurine (DOR) differs from alpha-obscurine (OSR) by the absence of an N-methyl group (C16H24N2O vs. C17H26N2O). This structural modification alters key physicochemical descriptors relevant to experimental design: DOR has a predicted logP of 3.15 and lower molecular weight (260.37 vs. 274.4 g/mol) [1]. The increased polarity and hydrogen bond donor capacity (2 HBD vs. 1 HBD for OSR) impact solubility profiles, chromatographic retention, and membrane permeability [2].

Physicochemical Properties Molecular Descriptors Compound Selection

Commercial Availability and Purity Specifications

N-Demethyl-alpha-obscurine is commercially available from multiple specialty chemical suppliers with HPLC-verified purity ≥98% [1][2]. Product offerings range from 5 mg to 1 g, with pricing structures varying by vendor (e.g., TargetMol TN6060 at $660/5 mg) . Alpha-obscurine (CAS 596-55-4) is also available as a reference standard, but the two compounds are not analytically or pharmacologically interchangeable [3].

Procurement Purity Vendor Comparison

Optimal Use Cases for N-Demethyl-alpha-obscurine Based on Quantitative Differentiation


In Vivo Pharmacokinetic Studies Requiring Extended Plasma Exposure

Investigators conducting preclinical pharmacokinetic evaluations in rodent models should select N-demethyl-alpha-obscurine (DOR) when the research objective demands sustained systemic exposure and elevated AUC values. With an AUC0→t of 156.91 ng·h/mL—2.2-fold higher than alpha-obscurine—and a prolonged elimination half-life of 2.24 h, DOR provides a wider analytical window for plasma sampling and metabolite quantification [1]. This is particularly advantageous for studies employing sparse sampling designs or investigating accumulation upon repeated dosing.

Metabolism and Biotransformation Pathway Elucidation

N-Demethyl-alpha-obscurine serves as a critical reference standard and investigational probe for delineating N-demethylation pathways within the Lycopodium alkaloid class. As the authentic metabolite of alpha-obscurine, DOR enables researchers to distinguish between parent compound and metabolite contributions in complex biological matrices [1]. Procurement of highly pure DOR (≥98%) is essential for accurate calibration curve construction and quantitative LC-MS/MS method validation [2].

Peripheral Pharmacology Studies with Minimized CNS Confounding

For in vivo efficacy or toxicology studies where central nervous system effects are undesirable or represent a confounding variable, DOR offers a favorable brain-to-plasma distribution profile. DOR achieves only 5.89 ng/g peak brain concentration—4.2-fold lower than alpha-obscurine—reducing the likelihood of centrally-mediated effects and simplifying interpretation of peripheral pharmacodynamic endpoints [1]. This property is especially relevant for evaluating anti-inflammatory or metabolic effects localized to peripheral tissues.

Analytical Method Development and Quality Control

Analytical chemists developing HPLC or LC-MS/MS methods for Lycopodii Herba extract characterization or quality control should procure authenticated N-demethyl-alpha-obscurine as a quantitative reference standard. The compound's distinct retention characteristics, UV absorption profile, and mass spectrometric fragmentation pattern—differentiated from alpha-obscurine by the absence of the N-methyl moiety—enable accurate peak assignment and content determination in herbal preparations and biological samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Demethyl-alpha-obscurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.